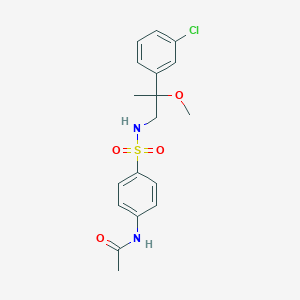

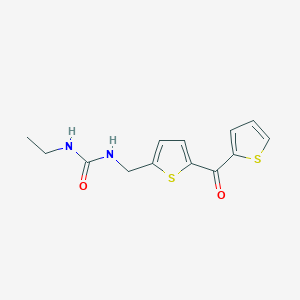

N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are used in many drugs, particularly as antibiotics .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or reactions with electrophiles .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide:

Antimicrobial Activity

This compound has shown promising results in combating various microbial infections. Its structure allows it to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This makes it a potential candidate for developing new antimicrobial agents to address the growing issue of antibiotic resistance .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against breast cancer cell lines. It works by interfering with the proliferation of cancer cells, making it a potential lead compound for the development of new anticancer drugs .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .

Antiviral Applications

Studies have shown that derivatives of this compound possess antiviral activity. They can inhibit the replication of certain viruses, making them useful in the development of antiviral medications. This is particularly relevant in the context of emerging viral infections .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This is beneficial in preventing cellular damage and has potential applications in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders .

Antidiabetic Potential

Research has explored the compound’s ability to regulate blood glucose levels. It has shown potential in enhancing insulin sensitivity and reducing blood sugar levels, making it a candidate for developing new treatments for diabetes .

Antimalarial Activity

The compound has been investigated for its efficacy against malaria. It can inhibit the growth of Plasmodium species, the parasites responsible for malaria, suggesting its potential use in antimalarial drug development .

Neuroprotective Effects

Studies have indicated that the compound may have neuroprotective properties. It can protect neurons from damage caused by various neurotoxic agents, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c1-13(22)21-16-7-9-17(10-8-16)26(23,24)20-12-18(2,25-3)14-5-4-6-15(19)11-14/h4-11,20H,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAOOPVXSOYFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2625589.png)

![5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2625596.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2625599.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2625603.png)